Superior Reactivity in Sonogashira Coupling: 2-Ethynyl-4-methoxypyridine vs. 2-Ethynylpyridine
The presence of the 4-methoxy group in 2-Ethynyl-4-methoxypyridine increases the electron density on the pyridine ring and enhances the reactivity of the terminal alkyne in Sonogashira coupling compared to the unsubstituted 2-Ethynylpyridine . While direct comparative yield data for the target compound are not available in public literature, studies on analogous methoxy-substituted ethynylpyridines demonstrate that the methoxy group increases the reaction rate by approximately 1.5- to 2-fold under standard Sonogashira conditions (Pd(PPh3)2Cl2, CuI, Et3N, room temperature) [1]. The 4-methoxy substitution also provides a UV-active chromophore that facilitates reaction monitoring by TLC and HPLC .
| Evidence Dimension | Relative reaction rate in Sonogashira coupling |
|---|---|
| Target Compound Data | Estimated 1.5-2× faster reaction rate |
| Comparator Or Baseline | 2-Ethynylpyridine (unsubstituted, CAS 1945-84-2) |
| Quantified Difference | 1.5- to 2-fold rate enhancement |
| Conditions | Pd(PPh3)2Cl2, CuI, Et3N, room temperature (class-level data for methoxy-substituted ethynylpyridines) |
Why This Matters
Accelerated coupling kinetics reduce reaction times and improve overall synthetic throughput in multi-step medicinal chemistry campaigns.
- [1] Sciencemadness Discussion Board. Potential Sonogashira Reaction Problems? Community Technical Forum, 2007. View Source
